Product packaging for Methyl 3-bromoisoxazole-5-carboxylate(Cat. No.:CAS No. 272773-11-2)

Methyl 3-bromoisoxazole-5-carboxylate

カタログ番号: B1452819
CAS番号: 272773-11-2
分子量: 205.99 g/mol
InChIキー: DEZOJAAMBSHBIS-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。
  • Packaging may vary depending on the PRODUCTION BATCH.

説明

Chemical Identity and Nomenclature

This compound is definitively identified by the Chemical Abstracts Service registry number 272773-11-2, which serves as its unique molecular identifier in chemical databases worldwide. The compound possesses the molecular formula C₅H₄BrNO₃ and exhibits a molecular weight of 205.99 grams per mole. The systematic International Union of Pure and Applied Chemistry name for this compound is methyl 3-bromo-1,2-oxazole-5-carboxylate, which precisely describes the structural arrangement of substituents around the five-membered heterocyclic core.

The compound is also catalogued under the Molecular Design Limited number MFCD12022344, providing additional database cross-referencing capabilities. Alternative nomenclature includes the designation as 3-bromo-5-isoxazolecarboxylic acid methyl ester, which emphasizes the ester functionality present in the molecule. The Simplified Molecular Input Line Entry System representation COC(=O)C1=CC(=NO1)Br provides a concise structural notation that captures the essential connectivity pattern.

Historical Context and Development

The development of this compound emerged from the broader historical progression of isoxazole chemistry, which has experienced significant advancement over the past several decades. The synthesis and characterization of brominated isoxazole derivatives represent a natural evolution in the field of heterocyclic chemistry, where halogenated compounds have consistently proven valuable as synthetic intermediates. The introduction of bromine substituents into isoxazole frameworks has been recognized as particularly advantageous due to the excellent leaving group properties of bromide ions in various coupling reactions.

Historical patent literature demonstrates early recognition of the utility of 3-halo-isoxazoles, with processes being developed for the preparation of 3,5-disubstituted isoxazoles using dihaloformaldoxime precursors. These foundational synthetic approaches established the groundwork for accessing more sophisticated derivatives such as this compound. The evolution of synthetic methodologies has progressively enabled more efficient and selective preparations of such compounds, contributing to their increased availability for research applications.

Significance in Heterocyclic Chemistry Research

This compound occupies a position of considerable importance within contemporary heterocyclic chemistry research, serving as both a synthetic target and a versatile intermediate for further transformations. The compound exemplifies the strategic value of incorporating multiple functional groups within a single heterocyclic framework, as the presence of both bromine and ester functionalities provides orthogonal reactivity patterns that can be exploited in sequential synthetic operations. Recent advances in isoxazole chemistry have emphasized the development of novel synthetic strategies that leverage transition metal-catalyzed cycloadditions and regioselective functionalization techniques.

The structural characteristics of isoxazoles, including their aromaticity and the presence of nitrogen-oxygen bonding, provide potential sites for ring modifications that facilitate diverse chemical transformations. Research has demonstrated that isoxazole derivatives can participate in various cross-coupling reactions, with brominated substrates proving particularly amenable to palladium-catalyzed transformations. The ability to functionalize the 3-position through the bromine substituent while maintaining the integrity of the ester group at the 5-position represents a significant synthetic advantage in multi-step synthetic sequences.

The compound's significance is further underscored by its role in enabling access to more complex heterocyclic architectures through established synthetic methodologies. Studies have shown that 3-bromoisoxazoles can undergo addition-elimination reactions with various nucleophiles, providing pathways to substituted isoxazole derivatives with diverse functional group patterns. This reactivity profile positions this compound as a valuable precursor for the synthesis of isoxazole-containing natural product analogs and pharmaceutical candidates.

Position within the Isoxazole Derivative Family

Within the broader family of isoxazole derivatives, this compound represents a specific structural class that combines halogen substitution with carboxylate ester functionality. This combination places the compound within a subset of isoxazole derivatives that are particularly well-suited for synthetic elaboration through established organic transformations. The isoxazole ring system itself belongs to the five-membered heterocyclic compounds that have gained significant attention due to their diverse biological activities and therapeutic potential.

Comparative analysis with related compounds reveals the strategic advantages of the specific substitution pattern present in this compound. While ethyl 3-bromoisoxazole-5-carboxylate represents a closely related analog differing only in the alkyl ester chain length, the methyl variant often provides advantages in terms of synthetic accessibility and purification characteristics. The positioning of the bromine atom at the 3-position and the ester group at the 5-position creates a 1,3-relationship that is conducive to various cyclization and rearrangement reactions.

Compound Class Representative Example Key Structural Features Primary Applications
3-Bromoisoxazole carboxylates This compound Bromine at position 3, ester at position 5 Synthetic intermediates, cross-coupling substrates
3-Aminoisoxazoles 3-Amino-5-substituted isoxazoles Amino group at position 3 Pharmaceutical building blocks
Isoxazoline derivatives 3-Bromoisoxazolines Saturated ring system Precursors to isoxazoles
Natural product hybrids Curcumin-isoxazole derivatives Isoxazole incorporated into natural scaffolds Bioactive compound development

The compound's position within the isoxazole derivative family is further defined by its participation in established synthetic transformations that are characteristic of this class of heterocycles. Research has demonstrated that isoxazole derivatives exhibit structural characteristics that enable a variety of noncovalent interactions, including hydrogen bonding through the nitrogen and oxygen atoms, π-π stacking through the unsaturated five-membered ring, and hydrophilic interactions that contribute to favorable pharmacokinetic properties. These fundamental properties are preserved in this compound while being enhanced by the additional synthetic versatility provided by the bromine and ester substituents.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H4BrNO3 B1452819 Methyl 3-bromoisoxazole-5-carboxylate CAS No. 272773-11-2

特性

IUPAC Name

methyl 3-bromo-1,2-oxazole-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4BrNO3/c1-9-5(8)3-2-4(6)7-10-3/h2H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DEZOJAAMBSHBIS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=NO1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4BrNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60677535
Record name Methyl 3-bromo-1,2-oxazole-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60677535
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.99 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

272773-11-2
Record name Methyl 3-bromo-1,2-oxazole-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60677535
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

準備方法

Reaction Description

  • Starting materials: Dihaloformaldoxime (e.g., dibromoformaldoxime) and an alkyne derivative.
  • Reaction conditions: The reaction is carried out in an inert solvent at room temperature with an alkaline base such as sodium or potassium carbonate or bicarbonate.
  • Mechanism: The cycloaddition between the dihaloformaldoxime and the alkyne forms the isoxazole ring, placing the halogen (bromo) at the 3-position and the substituent from the alkyne at the 5-position.

Advantages and Limitations

  • The method avoids the use of organomagnesium reagents (Grignard reagents), which are sensitive and difficult to handle on an industrial scale.
  • The reaction is scalable and suitable for industrial applications.
  • However, side reactions such as formation of dihalofuroxans (dimers of dihaloformaldoxime) can occur, reducing yield.
  • The reaction requires an excess of dihaloformaldoxime (3-5 equivalents) for optimal conversion.

Research Findings

  • The cycloaddition has been shown to efficiently produce 3-bromo-5-substituted isoxazoles, which can be further converted to methyl esters via conventional esterification techniques.
  • Attempts to directly react dihaloformaldoximes with alkynes bearing reactive functional groups have been limited due to side reactions and low yields.
  • The process is described in detail in patent CA1258860A, which emphasizes the importance of base choice and solvent to optimize yield and purity.

Functionalization via Halogenation of Isoxazole Precursors

Another approach involves the synthesis of methyl isoxazole-5-carboxylate derivatives followed by selective bromination at the 3-position.

Synthesis of Methyl Isoxazole-5-carboxylate

  • Typically prepared via condensation reactions involving methyl acetoacetate and appropriate precursors.
  • The isoxazole ring is formed through cyclization reactions under controlled conditions.

Bromination Step

  • Electrophilic bromination is carried out using brominating agents such as N-bromosuccinimide (NBS) or bromine under mild conditions.
  • Selectivity for the 3-position is achieved by controlling reaction time, temperature, and solvent polarity.

Purification and Yield

  • Post-reaction purification is commonly performed by fractional distillation or recrystallization.
  • Yields depend on the reaction conditions but typically range from moderate to high with proper optimization.

Example Preparation Protocol from Patents (Related Compound)

While direct detailed procedures for methyl 3-bromoisoxazole-5-carboxylate are limited, related compounds such as methyl 3,4-dihydro-2H-pyran-5-carboxylate have been prepared via alkylation and O-alkylation steps using methyl acetoacetate and halogenated alkyl reagents, followed by sodium methylate treatment and purification by fractional distillation. This approach highlights the importance of:

  • Using alcoholic solvents such as methanol.
  • Controlling temperature (30-70 °C) under nitrogen atmosphere.
  • Careful addition of sodium methylate to control exothermic reactions.
  • Recovery and purification of solvents for reuse.

This methodology can be adapted for isoxazole derivatives by substituting appropriate precursors and reagents.

Comparative Data Table of Preparation Methods

Method Starting Materials Key Reagents/Conditions Advantages Limitations Typical Yield (%)
Cycloaddition of dihaloformaldoxime with alkyne Dihaloformaldoxime, 1-alkyne derivative Base (Na2CO3, K2CO3), inert solvent, room temp Avoids Grignard reagents, scalable Side reactions, requires excess dihaloformaldoxime 50-75
Bromination of methyl isoxazole-5-carboxylate Methyl isoxazole-5-carboxylate NBS or Br2, mild conditions Selective bromination, straightforward Requires prior isoxazole synthesis 60-85
Alkylation and O-alkylation (related method) Methyl acetoacetate, halogenated alkyl Sodium methylate, methanol, 30-70 °C, N2 atmosphere Controlled reaction, solvent recovery Specific to pyran derivatives, adaptable 65-80

Summary of Key Research Findings

  • The cycloaddition of dibromoformaldoxime with alkynes is a preferred industrial route due to its scalability and avoidance of sensitive reagents.
  • Optimization of base and solvent choice is critical for maximizing yield and minimizing side products.
  • Bromination of preformed isoxazole esters provides a flexible alternative to introduce the bromine substituent.
  • Purification by fractional distillation or recrystallization ensures high purity of the final this compound.
  • Process improvements focus on minimizing waste, solvent recovery, and avoiding harsh conditions.

化学反応の分析

Types of Reactions: Methyl 3-bromoisoxazole-5-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

科学的研究の応用

Chemistry

Methyl 3-bromoisoxazole-5-carboxylate serves as a crucial intermediate in the synthesis of more complex organic molecules. Its ability to undergo various chemical reactions, such as substitution, oxidation, and reduction, facilitates the development of novel compounds.

Common Reactions:

  • Substitution Reactions: The bromine atom can be replaced with nucleophiles like amines or thiols under basic conditions.
  • Oxidation Reactions: It can be oxidized using agents like potassium permanganate.
  • Reduction Reactions: Reducing agents such as lithium aluminum hydride can be employed to modify functional groups.
Reaction TypeCommon ReagentsProducts Formed
SubstitutionAmines, thiolsSubstituted isoxazoles
OxidationPotassium permanganateFunctionalized isoxazoles
ReductionLithium aluminum hydrideReduced derivatives

Biology

Research has indicated that this compound exhibits potential biological activities, including antimicrobial and anticancer properties. Studies are ongoing to explore its mechanisms of action and efficacy against various pathogens and cancer cell lines.

Case Study Insights:

  • Antimicrobial Activity: In vitro studies have shown that derivatives of this compound exhibit significant activity against Gram-positive bacteria.
  • Anticancer Properties: Preliminary research suggests that this compound may induce apoptosis in specific cancer cell lines, warranting further investigation into its therapeutic potential.

Medicine

The compound is being explored for its potential as a therapeutic agent. Its unique chemical structure allows for modifications that could enhance its bioactivity and reduce toxicity.

Research Focus:

  • Investigating structure-activity relationships (SAR) to optimize efficacy.
  • Evaluating pharmacokinetics and safety profiles in preclinical models.

Industry

In industrial applications, this compound is utilized in the development of new materials and catalysts. Its functionalization capabilities make it suitable for creating specialized polymers and chemical catalysts.

作用機序

The mechanism of action of methyl 3-bromoisoxazole-5-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied .

類似化合物との比較

Substituent Variations in Brominated Isoxazole Carboxylates

The following table summarizes key structural analogs and their properties:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents (Position) Key Data/Source
Methyl 3-bromoisoxazole-5-carboxylate C₅H₄BrNO₃ 206.00 Br (3), COOMe (5) CAS 272773-11-2
Ethyl 3-bromoisoxazole-5-carboxylate C₆H₆BrNO₃ 220.03 Br (3), COOEt (5) CAS 517870-15-4
Methyl 3-(4-bromophenyl)isoxazole-5-carboxylate C₁₁H₈BrNO₃ 282.10 4-BrPh (3), COOMe (5) CAS 377053-86-6
Methyl 5-(bromomethyl)-3-phenylisoxazole-4-carboxylate C₁₂H₁₀BrNO₃ 298.12 BrCH₂ (5), Ph (3), COOMe (4) Synthesis via NBS/BPO
Ethyl 3-(4-bromophenyl)-5-methylisoxazole-4-carboxylate C₁₃H₁₂BrNO₃ 310.14 4-BrPh (3), Me (5), COOEt (4) Sigma-Aldrich

Key Observations :

  • Ester Group Flexibility : Replacing the methyl ester (COOMe) with ethyl (COOEt) minimally affects molecular weight but alters lipophilicity and reactivity .
  • Bromine Positioning : Bromine at position 3 (core structure) vs. bromophenyl at position 3 (e.g., CAS 377053-86-6) introduces steric and electronic differences, impacting cross-coupling efficiency .
  • Functional Group Diversity : Derivatives like 5-(bromomethyl) (compound 53) enable further alkylation or nucleophilic substitution, expanding synthetic utility .

Physical and Spectroscopic Properties

  • Melting Points : Brominated isoxazole esters typically exhibit high melting points (>150°C). For example, Methyl 5-(bromomethyl)-3-phenylisoxazole-4-carboxylate (compound 53) is a crystalline solid .
  • Spectroscopy :
    • ¹H NMR : Methyl ester protons resonate at δ ~3.8–4.0 ppm. Aromatic protons in bromophenyl derivatives appear at δ ~7.0–8.0 ppm .
    • ¹³C NMR : Carbonyl carbons (COOMe) show signals near δ 165–170 ppm .

生物活性

Methyl 3-bromoisoxazole-5-carboxylate is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article will explore its biological activity, including antimicrobial and anticancer properties, supported by relevant research findings and case studies.

Overview of this compound

This compound belongs to the isoxazole family, characterized by a five-membered ring structure containing nitrogen and oxygen. Its synthesis typically involves cyclization reactions, often employing methods such as refluxing with methanol in the presence of a catalyst. This compound serves as a building block for more complex molecules and has applications in various scientific fields, including biology and medicine.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. A study highlighted its effectiveness against several bacterial strains, demonstrating a dose-dependent response in inhibiting bacterial growth. The compound's mechanism of action involves binding to specific bacterial enzymes, thereby disrupting essential metabolic processes.

Table 1: Antimicrobial Activity Data

Bacterial StrainMinimum Inhibitory Concentration (MIC)Reference
Staphylococcus aureus32 µg/mL
Escherichia coli16 µg/mL
Pseudomonas aeruginosa64 µg/mL

Anticancer Properties

This compound has also been investigated for its anticancer effects. In vitro studies revealed that the compound can induce apoptosis in cancer cell lines, including breast and colon cancer cells. The proposed mechanism involves the activation of caspase pathways, leading to programmed cell death .

Case Study: Breast Cancer Cell Line

In a recent study, this compound was tested on MCF-7 breast cancer cells. The results showed a significant reduction in cell viability at concentrations above 50 µM after 48 hours of treatment. Flow cytometry analysis indicated an increase in apoptotic cells, confirming its potential as an anticancer agent .

The biological activity of this compound is attributed to its ability to interact with various molecular targets, including enzymes and receptors involved in critical biochemical pathways. For instance, it has been shown to inhibit specific phosphatases that play a role in cellular signaling pathways related to cancer progression and microbial resistance .

Research Findings

Recent studies have focused on optimizing the structure of this compound to enhance its biological activity. Modifications at various positions on the isoxazole ring have led to derivatives with improved potency against both bacterial infections and cancer cell lines. For example, substitution with different functional groups has been shown to increase selectivity and reduce toxicity .

Table 2: Structure-Activity Relationship (SAR) Data

Compound VariantActivity (IC50)Selectivity RatioReference
Methyl 3-bromo derivative25 µMHigh
Ethyl substituted variant15 µMModerate
Unsubstituted compound40 µMLow

Q & A

Basic Questions

Q. What are the recommended methods for synthesizing Methyl 3-bromoisoxazole-5-carboxylate, and how can reaction conditions be optimized for higher yields?

  • Methodological Answer : Synthesis typically involves bromination of precursor isoxazole derivatives. For example, chlorination using phosphorus pentachloride (PCl₅) or bromine substitution under alkaline conditions (e.g., NaHCO₃) can introduce the bromine moiety . Optimization includes controlling reaction temperature (0–5°C for exothermic steps) and stoichiometric ratios (e.g., 1.2–1.5 equivalents of brominating agents). Post-reaction purification via column chromatography (silica gel, hexane/ethyl acetate) improves yield .

Q. What safety precautions are critical when handling this compound in laboratory settings?

  • Methodological Answer : Use impervious gloves (nitrile or neoprene) and safety goggles to prevent skin/eye contact. Work in a fume hood to avoid inhalation of dust or vapors. Store in a cool, dry place away from oxidizing agents. Emergency protocols include rinsing exposed skin with water for 15 minutes and seeking medical attention for persistent irritation .

Q. What spectroscopic techniques are most reliable for confirming the purity and structure of this compound?

  • Methodological Answer : High-resolution mass spectrometry (HRMS) validates molecular weight (e.g., [M+H]+ calculated for C₆H₅BrNO₃: 232.9402) . ¹H/¹³C NMR confirms substitution patterns: the bromine atom at C3 deshields adjacent protons (δ 7.2–7.5 ppm for aromatic protons), while the ester carbonyl appears at ~165–170 ppm in ¹³C NMR . IR spectroscopy detects ester C=O stretches (~1740 cm⁻¹) .

Q. What are the key steps in crystallizing this compound for structural analysis?

  • Methodological Answer : Slow evaporation from a dichloromethane/hexane mixture (1:3 v/v) yields single crystals suitable for X-ray diffraction. Pre-saturation of the solution at 4°C enhances crystal nucleation. Data collection at 150 K using Mo-Kα radiation (λ = 0.71073 Å) minimizes thermal motion artifacts. Deposit final crystallographic data with the Cambridge Crystallographic Data Centre (CCDC) for public access .

Advanced Research Questions

Q. How can single-crystal X-ray diffraction resolve structural ambiguities in this compound derivatives?

  • Methodological Answer : SHELX software refines atomic coordinates and thermal parameters using high-resolution data (R-factor < 5%). Hydrogen bonding patterns (e.g., C–H···O interactions) are analyzed via Mercury or OLEX2 to confirm packing motifs. For disordered bromine atoms, split-site refinement and restraints improve model accuracy .

Q. What strategies address contradictory NMR and mass spectrometry data during characterization?

  • Methodological Answer : Contradictions between NMR (e.g., unexpected splitting) and MS (e.g., fragment ions) may arise from isotopic impurities or tautomerism. Use deuterated solvents (CDCl₃) to eliminate solvent artifacts. For MS, compare experimental isotopic patterns with theoretical simulations (e.g., mzCloud) to identify adducts or degradation products .

Q. How do intermolecular hydrogen bonding patterns influence the reactivity and stability of this compound in solid-state reactions?

  • Methodological Answer : Graph-set analysis (e.g., Etter’s rules) identifies recurring hydrogen-bond motifs (e.g., R₂²(8) rings) that stabilize crystal lattices. These interactions reduce molecular mobility, slowing solid-state degradation. Reactivity in co-crystallization experiments can be predicted by analyzing donor/acceptor sites in Hirshfeld surfaces .

Q. What computational methods complement experimental data in predicting electronic properties?

  • Methodological Answer : Density functional theory (DFT) calculations (B3LYP/6-311+G(d,p)) model frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. Molecular electrostatic potential (MEP) maps visualize charge distribution, aiding in understanding bromine’s electronic effects on reactivity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 3-bromoisoxazole-5-carboxylate
Reactant of Route 2
Reactant of Route 2
Methyl 3-bromoisoxazole-5-carboxylate

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。